molecular formula C7H8NNaO3 B3079372 Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate CAS No. 1067881-61-1

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate

Cat. No. B3079372
CAS RN: 1067881-61-1
M. Wt: 177.13 g/mol
InChI Key: DOACKRLQZVRZFG-UHFFFAOYSA-M
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Description

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate (SCTPC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. SCTPC is a pyranocarboxylate derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate is not fully understood, but several studies have suggested that it may act through the inhibition of specific enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals, reducing oxidative stress.

Advantages and Limitations for Lab Experiments

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate, including the exploration of its potential therapeutic applications in cancer therapy, inflammation, and pain management. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and improve its pharmacokinetic properties. Overall, this compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the future.

Scientific Research Applications

Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has been studied for its potential therapeutic applications, including its antitumor, anti-inflammatory, and analgesic effects. Several studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases and pain management.

properties

IUPAC Name

sodium;4-cyanooxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.Na/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACKRLQZVRZFG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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